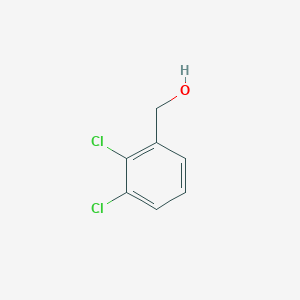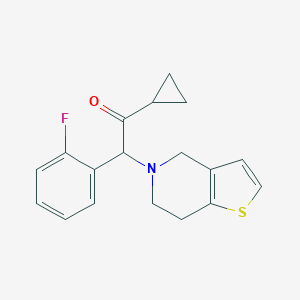
2-Desacetoxy Prasugrel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Desacetoxy Prasugrel is a synthetic intermediate used in the preparation of Prasugrel, an antiplatelet agent. The compound is characterized by its molecular formula C18H18FNOS and a molecular weight of 315.41 g/mol . It is primarily utilized in the pharmaceutical industry for the synthesis of Prasugrel, which is used to prevent blood clots in patients with acute coronary syndrome.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desacetoxy Prasugrel involves multiple steps, starting from readily available starting materials. One common route includes the reaction of cyclopropyl 2-fluorobenzyl ketone with a thienopyridine derivative under specific conditions to yield the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product .
化学反応の分析
Types of Reactions: 2-Desacetoxy Prasugrel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
科学的研究の応用
2-Desacetoxy Prasugrel has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of Prasugrel, aiding in the study of antiplatelet agents.
Biology: The compound is used in research to understand the biochemical pathways involved in platelet aggregation.
Medicine: It contributes to the development of therapeutic agents for preventing thrombotic events.
作用機序
2-Desacetoxy Prasugrel itself does not exhibit pharmacological activity but is a precursor to Prasugrel. Prasugrel, once metabolized in the liver, irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets. This binding inhibits platelet aggregation, thereby preventing the formation of blood clots. The active metabolite of Prasugrel blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation .
類似化合物との比較
Prasugrel: The parent compound, used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.
Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a reversible binding mechanism.
Uniqueness: 2-Desacetoxy Prasugrel is unique due to its specific role as an intermediate in the synthesis of Prasugrel. Unlike Clopidogrel and Ticagrelor, which are active drugs, this compound is not used directly as a therapeutic agent but is crucial for the production of Prasugrel .
特性
IUPAC Name |
1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHWIMJPRFWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

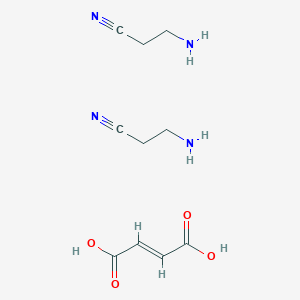
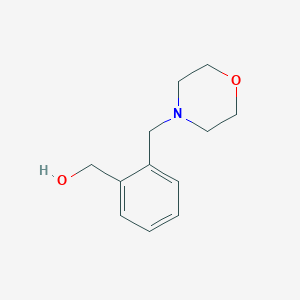
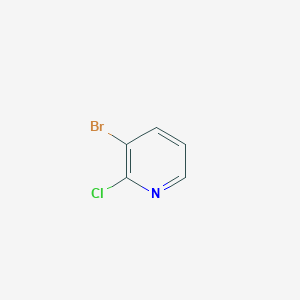
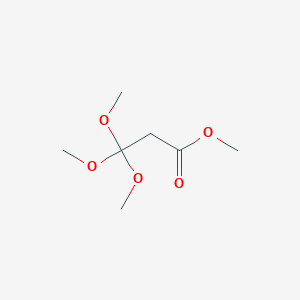
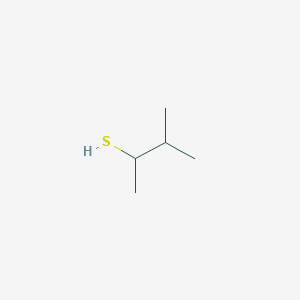
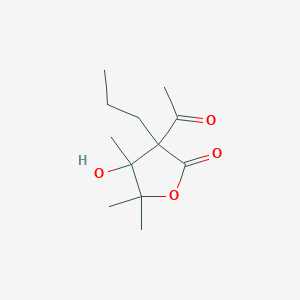
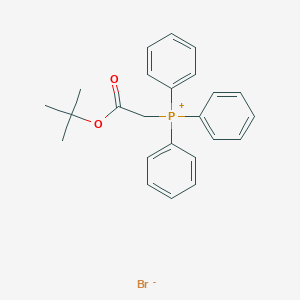
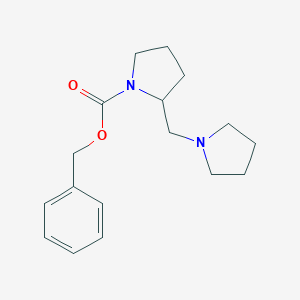
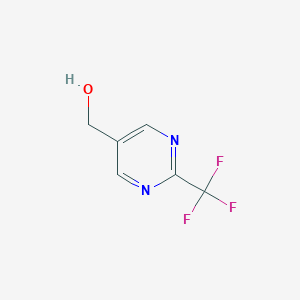
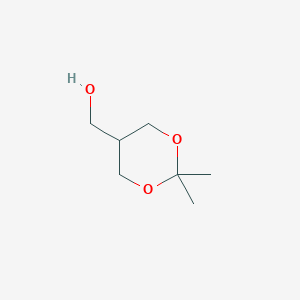
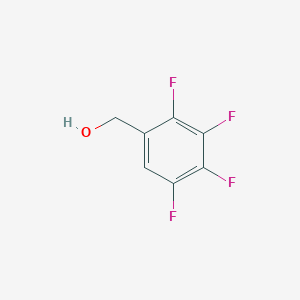
![EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B150959.png)
